molecular formula C19H23ClN4O2 B6587815 3-(5-chloro-2-methoxyphenyl)-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea CAS No. 1234920-59-2

3-(5-chloro-2-methoxyphenyl)-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea

Cat. No.: B6587815
CAS No.: 1234920-59-2
M. Wt: 374.9 g/mol
InChI Key: KUWQTFVUOQWHCW-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxyphenyl)-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxyphenyl)-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with an appropriate reagent to form an intermediate compound.

    Coupling Reaction: The intermediate is then reacted with 1-(pyridin-2-yl)piperidine-4-carboxaldehyde under specific conditions to form the desired urea derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-methoxyphenyl)-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and enzyme functions.

    Medicine: It could be investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(5-chloro-2-methoxyphenyl)-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea: can be compared with other urea derivatives that have similar structures and functions.

    N-phenyl-N’-pyridin-2-ylurea:

    N-(2-chlorophenyl)-N’-pyridin-2-ylurea: Another related compound with comparable properties.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the chloro and methoxy substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-26-17-6-5-15(20)12-16(17)23-19(25)22-13-14-7-10-24(11-8-14)18-4-2-3-9-21-18/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWQTFVUOQWHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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